

# Spectroscopic Data of 1-Azidodecane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Azidodecane

Cat. No.: B1658776

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This guide provides a detailed overview of the expected spectroscopic data for **1-azidodecane**, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of directly published experimental spectra for **1-azidodecane**, this document presents a combination of characteristic spectroscopic features of alkyl azides and predicted data based on analogous compounds and computational models. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule.

## Predicted $^1\text{H}$ NMR Spectroscopic Data

The proton NMR spectrum of **1-azidodecane** is expected to be characterized by signals corresponding to the protons of the long alkyl chain. The most downfield signal will be from the methylene protons adjacent to the azide group, due to its electron-withdrawing nature. The remaining methylene protons will appear as a complex multiplet in the typical aliphatic region, while the terminal methyl group will be a triplet.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **1-Azidodecane**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H1 (-CH <sub>2</sub> -N <sub>3</sub> )	3.25	Triplet (t)	2H
H2 (-CH <sub>2</sub> -CH <sub>2</sub> -N <sub>3</sub> )	1.60	Quintet	2H
H3-H9 (-(CH <sub>2</sub> ) <sub>7</sub> -)	1.27	Multiplet	14H
H10 (-CH <sub>3</sub> )	0.88	Triplet (t)	3H

Predicted in CDCl<sub>3</sub> at 400 MHz.

## Predicted <sup>13</sup>C NMR Spectroscopic Data

In the carbon-13 NMR spectrum, the carbon atom directly bonded to the azide functional group will be the most deshielded of the aliphatic carbons. The chemical shifts of the other carbons in the decane chain will be similar to those of n-decane, with slight variations due to the terminal azide group.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **1-Azidodecane**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C1 (-CH <sub>2</sub> -N <sub>3</sub> )	51.5
C2 (-CH <sub>2</sub> -CH <sub>2</sub> -N <sub>3</sub> )	26.7
C3	29.0
C4	29.3
C5	29.5
C6	29.6
C7	31.9
C8	29.0
C9	22.7
C10 (-CH <sub>3</sub> )	14.1
Predicted in CDCl <sub>3</sub> at 100 MHz.	

## Infrared (IR) Spectroscopic Data

The infrared spectrum of **1-azidodecane** is dominated by the characteristic stretching vibrations of the alkyl chain and the azide functional group. The most prominent and diagnostic absorption is the strong, sharp peak corresponding to the asymmetric stretching of the azide group.

Table 3: Expected Infrared Absorption Bands for **1-Azidodecane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955-2965	Strong	C-H asymmetric stretching (CH <sub>3</sub> )
2920-2930	Strong	C-H asymmetric stretching (CH <sub>2</sub> )
2850-2860	Medium	C-H symmetric stretching (CH <sub>2</sub> )
~2095	Strong, Sharp	N <sub>3</sub> asymmetric stretching
1460-1470	Medium	C-H scissoring (CH <sub>2</sub> )
1375-1385	Weak	C-H symmetric bending (CH <sub>3</sub> )
~1260	Medium	N <sub>3</sub> symmetric stretching
Expected for a neat liquid sample.		

The presence of a strong absorption band around 2100 cm<sup>-1</sup> is a key indicator for the presence of an azide functional group.<sup>[1]</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of **1-azidodecane**.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Dissolve 5-25 mg of **1-azidodecane** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Transfer the solution to a clean, dry 5 mm NMR tube.

- $^1\text{H}$  NMR Acquisition:
  - The  $^1\text{H}$  NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.
  - Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
- $^{13}\text{C}$  NMR Acquisition:
  - The  $^{13}\text{C}$  NMR spectrum should be acquired on a 100 MHz or higher field spectrometer.
  - A proton-decoupled experiment should be performed.
  - Typical acquisition parameters include a spectral width of 200-240 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
  - Process the data with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.

## FT-IR Spectroscopy Protocol

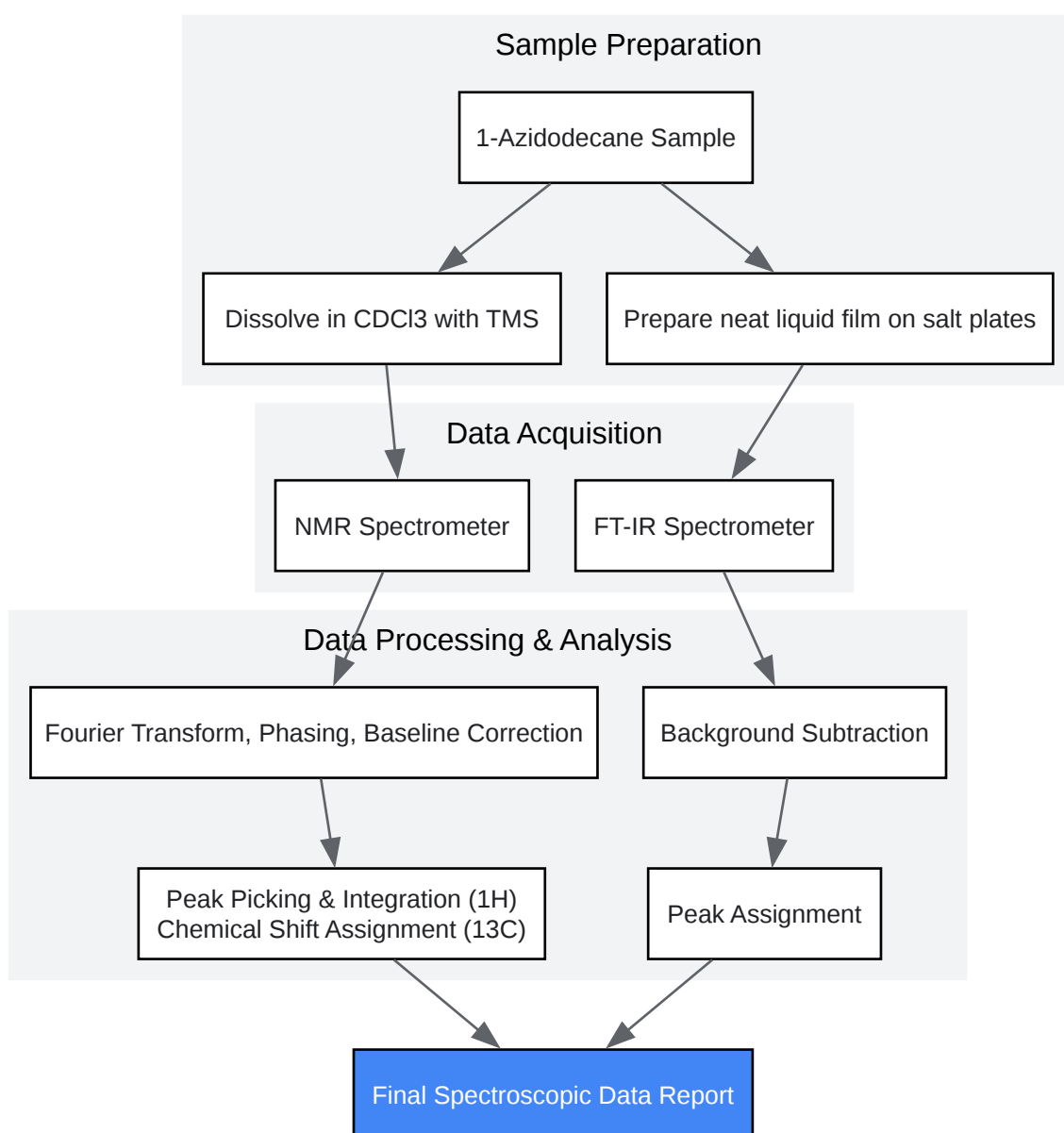
- Sample Preparation (Neat Liquid):
  - Place a small drop of neat **1-azidodecane** onto a clean, dry salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top of the first and gently press to form a thin liquid film between the plates.
- Data Acquisition:
  - Obtain a background spectrum of the empty spectrometer.
  - Place the sample holder with the salt plates into the spectrometer.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum should be presented in terms of transmittance or absorbance.

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of the experimental procedures for the spectroscopic characterization of **1-azidodecane**.



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Caption: Workflow for NMR and IR spectroscopic analysis of **1-azidodecane**.

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## References

- 1. datapdf.com [datapdf.com]
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